molecular formula C24H18F3N5O2S B3712818 (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B3712818
M. Wt: 497.5 g/mol
InChI Key: CXEXAQLYQFDTDW-HISPNANNSA-N
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Description

The compound (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, the introduction of the phenoxyethyl group, and the construction of the thiadiazolo-pyrimidine core. Common reagents used in these steps include indole derivatives, phenoxyethyl halides, and thiadiazolo-pyrimidine precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to achieve the desired product quality while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

The compound (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce fully saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability, electronic properties, and mechanical strength, making it suitable for applications in electronics, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other indole derivatives, thiadiazolo-pyrimidine compounds, and molecules with similar functional groups. Examples include:

  • Indole-3-carbinol
  • 2-Phenoxyethylamine
  • Thiadiazolo[3,2-a]pyrimidine derivatives

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of the indole moiety, the phenoxyethyl group, and the trifluoromethyl-thiadiazolo-pyrimidine core provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O2S/c1-14-17(13-18-20(28)32-23(29-21(18)33)35-22(30-32)24(25,26)27)16-9-5-6-10-19(16)31(14)11-12-34-15-7-3-2-4-8-15/h2-10,13,28H,11-12H2,1H3/b18-13+,28-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXAQLYQFDTDW-HISPNANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C=C4C(=N)N5C(=NC4=O)SC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)/C=C/4\C(=N)N5C(=NC4=O)SC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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